molecular formula C23H22O3 B15367769 2-hydroxy-3,5-bis(1-phenylethyl)benzoic Acid CAS No. 53721-15-6

2-hydroxy-3,5-bis(1-phenylethyl)benzoic Acid

Cat. No.: B15367769
CAS No.: 53721-15-6
M. Wt: 346.4 g/mol
InChI Key: UXDLAKCKZCACAX-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-bis(1-phenylethyl)benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2 and two 1-phenylethyl groups at positions 3 and 5 of the aromatic ring. This structure confers unique physicochemical properties, including increased lipophilicity due to the bulky 1-phenylethyl substituents, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

53721-15-6

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid

InChI

InChI=1S/C23H22O3/c1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18/h3-16,24H,1-2H3,(H,25,26)

InChI Key

UXDLAKCKZCACAX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Hydroxy-3,5-bis(1-phenylethyl)benzoic acid, a compound with potential therapeutic applications, has garnered attention for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound is characterized by a hydroxyl group and two phenylethyl substituents attached to a benzoic acid backbone. Its molecular formula is C18H22O3, and it has a molecular weight of 290.37 g/mol.

1. Anti-inflammatory Properties

Research indicates that 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

2. Antioxidant Effects

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a notable ability to neutralize free radicals, thereby protecting cells from oxidative stress .

Assay Type IC50 Value (µM)
DPPH25.4
ABTS18.6

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies show effective inhibition of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

4. Anticancer Potential

Preliminary studies suggest that 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving human monocytes treated with lipopolysaccharides (LPS), the application of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid resulted in a significant reduction in the secretion of inflammatory mediators compared to untreated controls. The study highlighted its potential therapeutic role in inflammatory diseases.

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted on various phenolic compounds, including 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid. The results indicated that this compound exhibited superior antioxidant activity compared to other tested phenolics, suggesting its potential use in formulations aimed at combating oxidative stress-related disorders.

The biological effects of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

  • Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, the compound reduces the transcription of inflammatory cytokines.
  • Scavenging Free Radicals : Its phenolic structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases.

Comparison with Similar Compounds

Key Research Findings

  • Hydrogen Bonding and Crystallization : The hydroxyl group's position (2 vs. 4) significantly influences hydrogen-bonding networks, affecting crystal packing and stability .
  • Toxicity-Substituent Relationship : Sulfonated derivatives exhibit higher corrosivity due to extreme pH and charged groups, whereas alkyl-substituted analogs show lower acute toxicity .
  • Synthetic Utility : Esterification and sulfonation expand the compound’s applicability in drug delivery and industrial formulations .

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